2-Furanylalanine
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Overview
Description
2-Furanylalanine is an amino acid derivative that features a furan ring attached to the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanylalanine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of furanyl-substituted enamides using rhodium or ruthenium catalysts. This method allows for the production of enantiomerically pure this compound .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned asymmetric hydrogenation process. The use of highly selective catalysts ensures high yields and purity, making this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Furanylalanine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
2-Furanylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-Furanylalanine involves its incorporation into proteins, where it can influence protein folding and function. The furan ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect the overall stability and activity of the protein .
Comparison with Similar Compounds
Phenylalanine: Similar in structure but contains a benzene ring instead of a furan ring.
Tyrosine: Contains a phenol group attached to the alanine backbone.
Tryptophan: Features an indole ring attached to the alanine backbone.
Uniqueness: 2-Furanylalanine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable tool for studying protein structure and function, as well as for developing new therapeutic agents .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
(2R)-2-amino-2-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
FKVAWEVSZYLWIO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CO1)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=CO1)(C(=O)O)N |
Origin of Product |
United States |
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